Cas no 1024223-96-8 (2-[(6,8-dichloro-4-oxochromen-3-yl)methylidene]indene-1,3-dione)
![2-[(6,8-dichloro-4-oxochromen-3-yl)methylidene]indene-1,3-dione structure](https://ja.kuujia.com/scimg/cas/1024223-96-8x500.png)
2-[(6,8-dichloro-4-oxochromen-3-yl)methylidene]indene-1,3-dione 化学的及び物理的性質
名前と識別子
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- 2-[(6,8-dichloro-4-oxochromen-3-yl)methylidene]indene-1,3-dione
- 1H-Indene-1,3(2H)-dione, 2-[(6,8-dichloro-4-oxo-4H-1-benzopyran-3-yl)methylene]-
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- MDL: MFCD00246015
- インチ: 1S/C19H8Cl2O4/c20-10-6-14-16(22)9(8-25-19(14)15(21)7-10)5-13-17(23)11-3-1-2-4-12(11)18(13)24/h1-8H
- InChIKey: MBWWCYVHQIDCDS-UHFFFAOYSA-N
- ほほえんだ: C1(=O)C2=C(C=CC=C2)C(=O)/C/1=C/C1C(=O)C2=CC(Cl)=CC(Cl)=C2OC=1
2-[(6,8-dichloro-4-oxochromen-3-yl)methylidene]indene-1,3-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB162318-10 g |
2-((6,8-Dichloro-4-oxo-4H-chromen-3-yl)methylene)indane-1,3-dione |
1024223-96-8 | 10 g |
€482.50 | 2023-07-20 | ||
Key Organics Ltd | MS-9073-1MG |
2-[(6,8-dichloro-4-oxo-4H-chromen-3-yl)methylidene]-2,3-dihydro-1H-indene-1,3-dione |
1024223-96-8 | >90% | 1mg |
£37.00 | 2023-02-27 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1661591-50mg |
2-((6,8-Dichloro-4-oxo-4H-chromen-3-yl)methylene)-1H-indene-1,3(2H)-dione |
1024223-96-8 | 98% | 50mg |
¥1440 | 2023-02-27 | |
abcr | AB162318-1 g |
2-((6,8-Dichloro-4-oxo-4H-chromen-3-yl)methylene)indane-1,3-dione |
1024223-96-8 | 1 g |
€211.30 | 2023-07-20 | ||
Key Organics Ltd | MS-9073-10MG |
2-[(6,8-dichloro-4-oxo-4H-chromen-3-yl)methylidene]-2,3-dihydro-1H-indene-1,3-dione |
1024223-96-8 | >90% | 10mg |
£63.00 | 2023-02-27 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1661591-20mg |
2-((6,8-Dichloro-4-oxo-4H-chromen-3-yl)methylene)-1H-indene-1,3(2H)-dione |
1024223-96-8 | 98% | 20mg |
¥1125 | 2023-02-27 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1661591-5mg |
2-((6,8-Dichloro-4-oxo-4H-chromen-3-yl)methylene)-1H-indene-1,3(2H)-dione |
1024223-96-8 | 98% | 5mg |
¥693 | 2023-02-27 | |
abcr | AB162318-10g |
2-((6,8-Dichloro-4-oxo-4H-chromen-3-yl)methylene)indane-1,3-dione; . |
1024223-96-8 | 10g |
€482.50 | 2024-06-12 | ||
abcr | AB162318-5g |
2-((6,8-Dichloro-4-oxo-4H-chromen-3-yl)methylene)indane-1,3-dione; . |
1024223-96-8 | 5g |
€377.50 | 2024-06-12 | ||
Key Organics Ltd | MS-9073-20MG |
2-[(6,8-dichloro-4-oxo-4H-chromen-3-yl)methylidene]-2,3-dihydro-1H-indene-1,3-dione |
1024223-96-8 | >90% | 20mg |
£76.00 | 2023-02-27 |
2-[(6,8-dichloro-4-oxochromen-3-yl)methylidene]indene-1,3-dione 関連文献
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
2-[(6,8-dichloro-4-oxochromen-3-yl)methylidene]indene-1,3-dioneに関する追加情報
Introduction to 2-[(6,8-dichloro-4-oxochromen-3-yl)methylidene]indene-1,3-dione (CAS No. 1024223-96-8)
2-[(6,8-dichloro-4-oxochromen-3-yl)methylidene]indene-1,3-dione is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science due to its unique molecular architecture and potential biological activities. This compound, identified by the chemical identifier CAS No. 1024223-96-8, belongs to the class of chromenone derivatives, which are known for their broad spectrum of pharmacological properties. The presence of multiple functional groups, including chloro substituents and a methylidene bridge, contributes to its distinctive reactivity and makes it a valuable scaffold for further chemical modifications and drug discovery efforts.
The synthesis of 2-[(6,8-dichloro-4-oxochromen-3-yl)methylidene]indene-1,3-dione involves a series of carefully orchestrated organic reactions that highlight the intersection of chromenone chemistry and indene derivatives. The chromenone core, characterized by its oxygenated heterocyclic system, is a well-studied pharmacophore that has been extensively explored for its antimicrobial, anti-inflammatory, and anticancer properties. The introduction of chloro groups at the 6 and 8 positions enhances the electrophilicity of the chromenone ring, making it more susceptible to nucleophilic attack and enabling further derivatization. The methylidene group connecting the chromenone and indene moieties introduces additional reactivity, allowing for cross-coupling reactions and other transformations that can expand the compound's utility in medicinal chemistry.
In recent years, there has been a growing interest in developing novel heterocyclic compounds with enhanced biological activity and improved pharmacokinetic profiles. 2-[(6,8-dichloro-4-oxochromen-3-yl)methylidene]indene-1,3-dione has emerged as a promising candidate in this context due to its ability to interact with multiple biological targets. Preliminary studies have suggested that this compound exhibits inhibitory activity against certain enzymes and receptors involved in cancer progression and inflammation. The chloro substituents are particularly noteworthy, as they have been shown to modulate the electronic properties of the chromenone ring, thereby influencing its binding affinity and selectivity towards biological targets.
The indene moiety in 2-(6,8-dichloro-4-oxy-chromen-3-yl)methylidene]indene -1,3-dione adds another layer of complexity to its chemical behavior. Indenes are aromatic hydrocarbons with a fused benzene ring and cyclopentane ring system, which are known for their stability and versatility in pharmaceutical applications. The combination of the chromenone core with the indene group creates a molecule with potential applications in both medicinal chemistry and materials science. For instance, such hybrid structures have been explored as intermediates in the synthesis of liquid crystals or as precursors to functional dyes due to their ability to exhibit unique optical properties.
One of the most compelling aspects of 2-(6,8-dichloro -4-oxy-chromen -3 -yl)methyl-idene]indene -1 ,3 -dione is its synthetic versatility. The presence of multiple reactive sites allows chemists to modify the molecule in various ways to tailor its biological activity. For example, the methylidene group can be replaced with other functional groups through cross-coupling reactions such as Suzuki or Heck couplings, enabling the introduction of aryl or vinyl groups that may enhance binding interactions with biological targets. Additionally, the chloro substituents can be selectively removed or replaced using palladium-catalyzed reactions or nucleophilic substitution strategies, providing further opportunities for structural diversification.
Recent advances in computational chemistry have also contributed to our understanding of 2-(6 ,8 -dichloro -4 -oxy-chromen -3 -yl)methyl-idene]indene -1 ,3 -dione's reactivity and biological activity. Molecular modeling studies have been used to predict how this compound interacts with various enzymes and receptors at an atomic level. These simulations have helped identify key residues on the target proteins that are critical for binding affinity and have guided the design of more potent derivatives. By integrating experimental data with computational predictions, researchers can accelerate the discovery process and develop compounds with optimized pharmacological profiles.
The potential applications of 2-(6 ,8 -dichloro -4 -oxy-chromen -3 -yl)methyl-idene]ind ene -1 ,3 -dione extend beyond traditional pharmaceuticals into other areas such as agrochemicals and specialty chemicals. Its unique structural features make it a suitable candidate for developing novel pesticides or herbicides that target specific enzymatic pathways in plants or pests while minimizing toxicity to non-target organisms. Furthermore ,the compound's ability to form stable complexes with metal ions suggests possible uses in catalysis or as a ligand in metal-based drug formulations.
In conclusion,2-(6 ,8 -dichloro -4-oxy-chromen -3-y lmethyl-id ene]ind ene -1 ,3 dione (CAS No .1024223 96 8) represents an exciting opportunity for researchers interested in exploring new frontiers in medicinal chemistry . Its complex molecular architecture , synthetic versatility ,and potential biological activities make it a valuable scaffold for further investigation . As our understanding of its reactivity improves through both experimental studies and computational modeling ,we can anticipate even more innovative applications emerging from this fascinating compound .
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